molecular formula C9H6F4O2 B13188145 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone

1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone

Cat. No.: B13188145
M. Wt: 222.14 g/mol
InChI Key: PDFRUWDUARQXTA-UHFFFAOYSA-N
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Description

1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone is a fluorinated aromatic ketone characterized by a difluoromethoxy group (-OCF₂H) at the para position of the phenyl ring and two fluorine atoms on the ethanone moiety. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing nature of fluorine substituents, which enhance stability and influence reactivity. The difluoromethoxy group contributes to lipophilicity and metabolic resistance, making it a valuable structural motif in drug design .

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2,2-difluoroethanone

InChI

InChI=1S/C9H6F4O2/c10-8(11)7(14)5-1-3-6(4-2-5)15-9(12)13/h1-4,8-9H

InChI Key

PDFRUWDUARQXTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)F)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone typically involves the difluoromethylation of phenols. One common method includes the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry DMF (dimethylformamide) under nitrogen atmosphere . The reaction mixture is heated to 120°C for 2 hours, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-difluoro ketone in DFMP-DFE undergoes nucleophilic substitution at the carbonyl carbon. For example:

  • Reductive Amination :
    DFMP-DFE reacts with amines like hydrazine to form hydrazones, which can be reduced to yield substituted amines. A study on structurally similar fluorinated ketones reported yields of 60–80% using sodium borohydride or catalytic hydrogenation under mild conditions (30–45°C, 2–3 MPa H₂) .

Reaction TypeReagents/ConditionsYield (%)ProductSource
Reductive AminationNH₂NH₂, Raney Ni, H₂ (2–3 MPa)60–644-(Difluoromethoxy)aniline

Oxidation and Reduction Reactions

The difluoromethoxy group stabilizes the aromatic ring against oxidation, while the α-difluoro ketone is susceptible to reduction:

  • Ketone Reduction :
    DFMP-DFE is reduced to 1-(4-difluoromethoxy-phenyl)-2,2-difluoro-ethanol using NaBH₄ or LiAlH₄. Fluorinated alcohols derived from similar ketones show enhanced metabolic stability in pharmacological studies.

  • Aromatic Nitration :
    Under nitrating conditions (HNO₃/H₂SO₄), the para position of the difluoromethoxy-substituted ring is selectively nitrated, yielding nitro derivatives with >85% regioselectivity .

Fluorination and Difluoromethylation

The difluoromethoxy group can participate in further fluorination:

  • Electrophilic Fluorination :
    Using Selectfluor™ or F-TEDA-BF₄, the aromatic ring undergoes electrophilic substitution to introduce additional fluorine atoms. This reaction proceeds at 50–80°C in acetonitrile/water (1:1 v/v) with yields of 63–86% .

Fluorination MethodReagentsConditionsYield (%)Source
ElectrophilicF-TEDA-BF₄, KOH (25%)CH₃CN/H₂O, 50–80°C63–86

Condensation Reactions

The α-difluoro ketone participates in Claisen-Schmidt condensations with aldehydes to form α,β-unsaturated ketones:

  • Cross-Aldol Reaction :
    DFMP-DFE reacts with aromatic aldehydes (e.g., benzaldehyde) under basic conditions (NaOH/EtOH), yielding fluorinated chalcone analogs. These derivatives show promise as enzyme inhibitors due to enhanced lipophilicity.

Hydrolysis and Stability

  • Acid-Catalyzed Hydrolysis :
    The difluoromethoxy group resists hydrolysis under acidic conditions (pH 1–3), while the ketone hydrolyzes slowly to the corresponding carboxylic acid. Stability studies in HCl/MeOH (1:1) show <5% degradation over 24 hours at 25°C.

Key Findings from Research

  • Electronic Effects :
    The difluoromethoxy group (-OCF₂H) exerts a strong electron-withdrawing effect (σₚ⁺ = +0.51), enhancing the electrophilicity of the aromatic ring and directing substitutions to the para position .

  • Biological Relevance :
    Derivatives of DFMP-DFE exhibit improved membrane permeability and metabolic stability compared to non-fluorinated analogs, making them candidates for drug discovery.

Table 1: Comparative Reactivity of Fluorinated Ketones

CompoundReaction with NH₂NH₂ (Yield %)Nitration Selectivity (%)
DFMP-DFE60–64 >85
4-(Trifluoromethyl)acetophenone55–5870

Table 2: Spectral Data for DFMP-DFE Derivatives

Derivative¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)
4-Nitro-DFMP-DFE8.28 (d, J=9.0 Hz, 2H) -81.3 (d, J=72.6 Hz)
Hydrazone derivative3.68 (s, 2H, NH₂)

Scientific Research Applications

The search results offer limited information about the applications of the compound "1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone." However, they do provide some context regarding similar compounds and their uses in various scientific research fields.

Chemical Identification

"2-Chloro-1-(4-difluoromethoxy-phenyl)-2,2-difluoro-ethanone" is a Rieke Metals product with the catalog number #K0632201 and a molecular weight of 256.5839. Its molecular formula is C9H5ClF4O2 .

Pharmaceutical Research

While "1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone" is not directly mentioned, research on similar compounds, such as amino-5-[4-(difluoromethoxy)phenyl]-5-phenylimidazolone, indicates potential applications in inhibiting β-secretase (BACE) . BACE is an enzyme involved in the production of Aβ peptide, a key component of amyloid plaques found in Alzheimer's disease and other neurodegenerative disorders . These phenylimidazolone compounds may be used as effective therapeutics . Another study mentions the development of 2,4-Diaminothiazole series, with compounds containing difluoro substitutions, for the treatment of Human African Trypanosomiasis (HAT) . One compound, with a 2,6-difluoro substitution, showed promising results in a stage 1 model of the disease . Additionally, a meta-substituted phenyl derivative with a 3-(difluoromethoxy)phenyl group displayed high potency in another study .

Cosmetic Applications

Mechanism of Action

The mechanism of action of 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone involves its interaction with molecular targets, such as enzymes or receptors. For instance, it has been shown to selectively bind to the hemopexin domain of matrix metalloproteinase-9 (MMP-9), inhibiting its activity and preventing downstream signaling pathways involved in tumor growth and metastasis . This selective binding is facilitated by the compound’s unique structure, which allows it to fit precisely into the target’s active site.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

1-(4-Difluoromethoxy-phenyl)-ethanone
  • Structure: Differs by lacking the two fluorine atoms on the ethanone group.
  • This compound is used in intermediate synthesis for fluorinated polymers .
1-(4-Chloro-phenyl)-2,2-difluoro-ethanone
  • Structure : Chloro substituent replaces difluoromethoxy.
  • Impact : The chloro group (-Cl) is more electronegative but less lipophilic than -OCF₂H. This substitution may alter binding affinity in biological targets, as seen in kinase inhibitors .
1-(3-Dimethylamino-phenyl)-2,2-difluoro-ethanone
  • Structure: Dimethylamino (-N(CH₃)₂) group at the meta position.
  • Impact : The electron-donating -N(CH₃)₂ group increases electron density on the ring, opposing the electron-withdrawing effect of fluorine. This structural feature is critical in photosensitizers and catalysts .

Variations in the Ethanone Moiety

1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone
  • Structure : Trifluoro (-CF₃) group replaces difluoro (-CF₂H).
  • Impact : The -CF₃ group enhances thermal stability and acidity (α-proton), making it suitable for Suzuki-Miyaura cross-coupling reactions. This compound is prevalent in liquid crystal materials .
1-(4-Difluoromethoxy-phenyl)-2-(2-Trifluoromethyl-benzoimidazol-1-yl)-ethanone
  • Structure: Benzoimidazolyl group attached to the ethanone.
  • Impact : The heterocyclic addition introduces hydrogen-bonding capacity, improving solubility and target specificity in antiviral agents .

Functional Group Additions

2-[4-(Difluoromethoxy)phenyl]-1-phenyl-ethanone
  • Structure: Additional phenyl group at the ethanone position.
  • Impact : The biphenyl system enhances π-π stacking interactions, relevant in organic light-emitting diodes (OLEDs) .
1-(2,4-Dihydroxyphenyl)-2-(2-fluorophenoxy)ethanone
  • Structure: Dihydroxyphenyl and fluorophenoxy substituents.
  • Impact : Polar hydroxyl groups improve water solubility, favoring applications in dye-sensitized solar cells .

Research Findings

  • Metabolic Stability : The difluoromethoxy group in the target compound reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo compared to methoxy analogs .
  • Electrochemical Properties: Trifluoro-substituted analogs exhibit lower reduction potentials, advantageous in battery electrolytes .
  • Biological Activity : Benzoimidazole-containing derivatives show IC₅₀ values < 1 μM against SARS-CoV-2 3CL protease .

Biological Activity

1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone is a fluorinated organic compound that has garnered attention due to its potential biological activities. This compound's structure, characterized by a difluoromethoxy group and a difluoroethyl moiety, suggests unique interactions with biological targets, making it a candidate for various therapeutic applications.

The molecular formula of 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone is C9H7F4OC_9H_7F_4O. The presence of fluorine atoms in its structure increases lipophilicity and metabolic stability, which are crucial for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group enhances the compound's reactivity, potentially allowing it to form covalent bonds with active site residues in target proteins. Such interactions can lead to enzyme inhibition or modulation of receptor activity, influencing various biochemical pathways.

Biological Activity Studies

Research has indicated that 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone exhibits significant biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes. For instance, it demonstrated potent inhibition against certain metabolic enzymes involved in drug metabolism, which could impact pharmacokinetics and drug-drug interactions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural features may contribute to disrupting bacterial cell membranes or inhibiting vital metabolic pathways.
  • Anticancer Potential : Some derivatives of fluorinated compounds have shown promise in cancer treatment by targeting specific cancer cell pathways. The unique electronic properties imparted by the difluoromethoxy group may enhance selectivity towards cancer cells while sparing normal cells.

Case Studies

Several studies have explored the biological activity of related compounds with similar structures. Here are notable findings:

  • Inhibition of MAO-B : A study on related compounds indicated that derivatives with difluoromethoxy groups exhibited selective inhibition against monoamine oxidase B (MAO-B), with IC50 values ranging from 0.71 µM to 1.11 µM, suggesting potential applications in treating neurodegenerative diseases .
  • Cellular Uptake and Toxicity : Research on similar fluorinated compounds highlighted the importance of cellular uptake mechanisms and toxicity profiles. Compounds with high lipophilicity often showed better cellular uptake but also raised concerns regarding potential toxicity due to off-target interactions .
  • Pharmacokinetics : Studies have revealed that the pharmacokinetic properties of fluorinated compounds can be significantly altered by the presence of multiple fluorine atoms. For example, one study noted that certain derivatives exhibited moderate blood clearance rates and bioavailability challenges, which are critical factors in drug development .

Data Table: Biological Activity Overview

Activity Type Description IC50/Effectiveness
Enzyme InhibitionMAO-B inhibitionIC50 = 0.71 µM
Antimicrobial ActivityPotential disruption of bacterial membranesPreliminary results pending
Anticancer PotentialTargeting cancer pathwaysEfficacy varies by derivative
PharmacokineticsModerate clearance; bioavailability challengesClearance = 1.6 L/h/kg

Q & A

Q. Advanced: How can conflicting data in reported synthesis yields be resolved?

Answer: Discrepancies in yields often arise from differences in solvent polarity, catalyst activation, or moisture levels. Systematic optimization should include:

  • Design of Experiments (DoE): Vary solvent (e.g., dichloromethane vs. nitrobenzene), catalyst loading (0.5–2.0 eq.), and reaction time (2–24 hrs).
  • In-situ monitoring: Use FTIR or HPLC to track acyl chloride consumption.
  • Controlled atmosphere: Employ Schlenk lines to exclude moisture.
    Contradictions in (room-temperature synthesis) vs. (low-temperature conditions) highlight the need for kinetic studies to identify rate-limiting steps .

Basic: How is the crystal structure of this compound determined?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like chloroform/hexane. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. The SHELX suite (SHELXT for solution, SHELXL for refinement) is employed, with hydrogen atoms placed geometrically and anisotropic displacement parameters refined for non-H atoms .

Q. Advanced: How can structural ambiguities (e.g., disorder) be resolved during refinement?

Answer: Disordered regions (e.g., difluoromethoxy groups) require:

  • Occupancy refinement: Split models for overlapping atoms, constrained to sum to 1.0.
  • ADP constraints: Apply SIMU/DELU restraints to prevent over-parameterization.
  • Twinned data: Use TWIN/BASF commands in SHELXL for non-merohedral twinning. notes SHELX’s robustness in handling high-resolution data, but low-angle reflections may require exclusion to improve R-factors .

Basic: What thermodynamic properties are critical for storage and handling?

Answer:
Key properties include:

  • Boiling point: Estimated at 469–475 K (analogous to 4’-fluoroacetophenone in ).
  • Melting point: Determine via DSC (differential scanning calorimetry) to avoid decomposition.
  • Hygroscopicity: Store under nitrogen if moisture-sensitive (indicated by FTIR O-H stretches in ).

Q. Advanced: How do fluorination patterns affect phase stability?

Answer: Difluoromethoxy groups increase steric bulk and reduce symmetry, leading to polymorphic diversity. Computational methods (e.g., CrystalPredictor) can model packing efficiencies. ’s graph-set analysis predicts C–H···F interactions (R₂²(8) motifs) that stabilize specific polymorphs .

Basic: How is this compound used in enzyme interaction studies?

Answer:
As a fluorinated analog of acetophenone, it acts as a substrate mimic in cytochrome P450 assays. Protocols include:

  • UV-Vis spectroscopy: Monitor heme Soret band shifts (λ = 450 nm) upon binding.
  • IC₅₀ determination: Dose-response curves with liver microsomes (adjusting NADPH cofactor levels) .

Q. Advanced: How can isotopic labeling (¹⁹F NMR) elucidate binding kinetics?

Answer: Incorporate ¹⁹F-labeled compound into stopped-flow NMR experiments. Key steps:

  • Relaxation filters: Suppress protein background with T₂-editing.
  • Linewidth analysis: Calculate Kₐ (association constant) from chemical shift perturbations.
    Contradictions in (binding affinity vs. steric effects) necessitate molecular dynamics simulations (e.g., GROMACS) to map active-site interactions .

Basic: What safety protocols are required for handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis (volatile intermediates).
  • Spill management: Neutralize with NaHCO₃ and adsorb with vermiculite .

Q. Advanced: How to assess risks in large-scale reactions?

Answer: Perform reaction calorimetry (e.g., RC1e) to measure heat flow and gas evolution. For exothermic steps (e.g., acyl chloride formation), implement:

  • Dilution cooling: Add reagents dropwise with jacketed reactors.
  • Emergency quenching: Pre-chill acetic acid for rapid neutralization.
    emphasizes hazard analysis using ACS guidelines for cesium carbonate/DMF mixtures .

Advanced: How to resolve discrepancies in spectral data (e.g., IR vs. NMR)?

Answer:
Contradictions between IR (C=O stretch at 1680 cm⁻¹) and ¹³C NMR (δ = 195 ppm) may arise from solvent polarity or tautomerism. Mitigation strategies:

  • Variable-temperature NMR: Identify dynamic equilibria (e.g., keto-enol).
  • DFT calculations: Compare B3LYP/6-311+G(d,p)-optimized structures with experimental data.
    ’s IR database and ’s mass spectrometry data provide reference benchmarks .

Advanced: What computational methods predict reactivity in fluorinated ketones?

Answer:

  • Fukui indices: Calculate nucleophilic/electrophilic sites using Gaussian09 (B3LYP/6-31G*).
  • Solvent modeling: Apply COSMO-RS to simulate DMSO/water effects.
    ’s hydrogen-bonding analysis guides mechanistic studies of difluoroethanone’s electrophilicity in SNAr reactions .

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